Product packaging for 2-Benzyl-4-ethylsemicarbazide(Cat. No.:)

2-Benzyl-4-ethylsemicarbazide

Cat. No.: B8302031
M. Wt: 193.25 g/mol
InChI Key: PTZJZLIXPAFDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-ethylsemicarbazide is a specialized alkylated semicarbazide compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Semicarbazide derivatives are recognized as versatile intermediates for the preparation of various nitrogen-containing heterocycles, which are core structures in many pharmacologically active molecules . Researchers utilize such compounds to synthesize diverse structures including semicarbazones, azapeptides, hydantoins, and various five- and six-membered heterocyclic systems like pyrazoles, 1,2,4-triazoles, and 1,2,4-triazines . The structural motif of the benzyl group attached to a semicarbazide nitrogen is a common feature in compounds prepared for crystallographic and hydrogen-bonding studies, indicating its utility in materials science and structural chemistry . The synthesis of 2-alkylsemicarbazides like this compound typically involves a multi-step route starting from semicarbazide hydrochloride, proceeding through a protected semicarbazone intermediate, followed by selective N2-alkylation and final hydrolysis . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O B8302031 2-Benzyl-4-ethylsemicarbazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-amino-1-benzyl-3-ethylurea

InChI

InChI=1S/C10H15N3O/c1-2-12-10(14)13(11)8-9-6-4-3-5-7-9/h3-7H,2,8,11H2,1H3,(H,12,14)

InChI Key

PTZJZLIXPAFDIG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(CC1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 2 Benzyl 4 Ethylsemicarbazide and Analogues

General Synthetic Strategies for Semicarbazide (B1199961) Core Formation

The formation of the semicarbazide core is a fundamental step in the synthesis of 2-Benzyl-4-ethylsemicarbazide. Several established methods are utilized to construct this key structural motif.

A common and direct method for the synthesis of semicarbazides involves the condensation reaction between urea (B33335) and hydrazine (B178648). This approach is often used for the preparation of unsubstituted or N1-substituted semicarbazides. The reaction typically proceeds by heating a mixture of urea and a hydrazine derivative, leading to the formation of the semicarbazide with the elimination of ammonia. The specific substitution pattern of the resulting semicarbazide is dependent on the nature of the starting hydrazine.

The reaction between carbamates and hydrazine derivatives provides a versatile route to 4-substituted semicarbazides. In this method, an appropriate N-substituted carbamate (B1207046) is reacted with hydrazine hydrate (B1144303). This approach is particularly useful for introducing a wide range of substituents at the N4 position of the semicarbazide. For the synthesis of a 4-ethylsemicarbazide precursor, one would react an ethyl carbamate with hydrazine. This method offers good control over the substitution at the N4 position.

The reaction of isocyanates with hydrazine is a highly efficient method for the synthesis of N-substituted semicarbazides. This reaction is typically rapid and proceeds with high yield. The regioselectivity of the reaction is a key consideration, as the nucleophilic attack of hydrazine on the isocyanate can potentially lead to substitution at either the N1 or N4 position of the resulting semicarbazide. The specific outcome is often influenced by the reaction conditions and the nature of the substituents on the hydrazine. For instance, reacting ethyl isocyanate with hydrazine would be a direct route to 4-ethylsemicarbazide.

Synthetic Route Starting Materials Key Reagents/Conditions Primary Product
Urea-Hydrazine CondensationUrea, Hydrazine HydrateHeatingSemicarbazide
Carbamate-Hydrazine InteractionEthyl Carbamate, Hydrazine HydrateReflux4-Ethylsemicarbazide
Isocyanate-Hydrazine RouteEthyl Isocyanate, HydrazineControlled Temperature4-Ethylsemicarbazide

Specific Routes for N2-Alkylation (Benzylation) in Semicarbazide Scaffolds

Once the 4-ethylsemicarbazide core is synthesized, the next critical step is the introduction of the benzyl (B1604629) group at the N2 position. This is a challenging transformation that requires specific synthetic strategies to achieve the desired regioselectivity.

A powerful method for the N2-alkylation of semicarbazides involves the use of a semicarbazone intermediate. In this approach, the 4-ethylsemicarbazide is first condensed with a ketone or aldehyde to form the corresponding semicarbazone. This transformation serves to protect the N1 position and activate the N2 proton for deprotonation. The semicarbazone is then treated with a suitable base to generate an anion at the N2 position, which is subsequently alkylated with an alkyl halide, such as benzyl bromide. The final step involves the hydrolysis of the semicarbazone to release the N2-benzylated semicarbazide.

An alternative strategy for the synthesis of N2-substituted semicarbazides involves the reduction of a hydrazone precursor. In this method, a suitable hydrazone is first prepared, and then the C=N double bond is selectively reduced to a single bond, yielding a hydrazine derivative. This intermediate can then be further functionalized. For the synthesis of this compound, this could involve the reduction of a benzaldehyde-derived hydrazone, followed by reaction with an ethyl isocyanate to form the final product. The choice of reducing agent is critical to ensure the selective reduction of the imine bond without affecting other functional groups.

N2-Alkylation Strategy Intermediate Key Reagents Key Transformation
Deprotonation and Alkylation4-EthylsemicarbazoneBase (e.g., NaH), Benzyl BromideN2-Benzylation
Hydrazone ReductionBenzaldehyde HydrazoneReducing Agent (e.g., NaBH4)Reduction of C=N bond

Specific Routes for N4-Alkylation (Ethylation) in Semicarbazide Scaffolds

N4-alkylation refers to the substitution at the terminal amide nitrogen of the semicarbazide structure. Achieving selective ethylation at this position is a key step in the synthesis of the target compound.

A robust and widely applicable method for the synthesis of N4-substituted semicarbazides involves the use of amine-derived carbamate intermediates. rsc.org This one-pot, two-step approach provides a high degree of regioselectivity for N4-substitution and is suitable for generating diverse libraries of compounds. rsc.orgresearchgate.net

The general process begins with the reaction of a primary or secondary amine with a suitable carbonylating agent to form a carbamate in situ. rsc.org Reagents such as 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate are effective for this transformation. rsc.org For the synthesis of an N4-ethylated scaffold, ethylamine (B1201723) would be the starting primary amine. This reaction is typically performed in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. rsc.org The resulting 2,2,2-trifluoroethyl carbamate intermediate is moderately reactive, which prevents the formation of undesired symmetrical ureas. rsc.org

In the second step, the crude carbamate is treated with hydrazine hydrate in an alcohol solution. rsc.org Refluxing this mixture leads to the nucleophilic displacement of the 2,2,2-trifluoroethanol (B45653) group by hydrazine, yielding the final N4-ethylsemicarbazide. This method has been shown to be effective for a wide range of alkyl and aryl amines, producing the desired 4-substituted semicarbazides in moderate to high yields and with high purity, often without the need for further purification. rsc.org

Table 1: Examples of N4-Substituted Semicarbazides via Carbamate Intermediate Method. rsc.org
Starting AmineCarbonylating ReagentProduct (4-Substituted Semicarbazide)Isolated Yield (%)
Propylaminebis(2,2,2-trifluoroethyl) carbonate4-Propylsemicarbazide75
Cyclohexylaminebis(2,2,2-trifluoroethyl) carbonate4-Cyclohexylsemicarbazide85
Aniline2,2,2-trifluoroethyl chloroformate4-Phenylsemicarbazide89
Benzylaminebis(2,2,2-trifluoroethyl) carbonate4-Benzylsemicarbazide81

Sequential functionalization provides a logical, step-wise route to complex molecules by adding functional groups one at a time. For a 2,4-disubstituted semicarbazide, this involves distinct steps for N4- and N2-alkylation. A plausible sequential synthesis for this compound would likely begin with the preparation of a 4-ethylsemicarbazide precursor, followed by the introduction of the benzyl group at the N2 position.

A highly effective strategy for selective N2-alkylation involves the use of a temporary protecting group at the N1 position. mdpi.comresearchgate.net This is commonly achieved by condensing the starting semicarbazide (in this case, 4-ethylsemicarbazide) with a ketone, such as acetone (B3395972), to form a semicarbazone. mdpi.comresearchgate.net The formation of the semicarbazone protects the N1 nitrogen from alkylation.

The N2 nitrogen of the semicarbazone can then be deprotonated using a strong base, like sodium hydride (NaH), in an aprotic solvent such as acetonitrile (B52724) (MeCN). mdpi.comresearchgate.net The resulting anion is a potent nucleophile that readily reacts with an alkylating agent. For the target molecule, benzyl bromide would be added to introduce the benzyl group at the N2 position. researchgate.net

Finally, the acetone protecting group is removed by acid hydrolysis. mdpi.comresearchgate.net This is often accomplished by gentle heating with hydrochloric acid, which cleaves the semicarbazone C=N bond to regenerate the amine at N1 and yield the hydrochloride salt of the desired this compound. mdpi.comresearchgate.net This multi-step approach offers excellent control over the substitution pattern. mdpi.comresearchgate.net

Convergent and Divergent Synthesis Strategies for this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues, depending on the research goals.

Convergent Synthesis: This approach involves preparing molecular fragments separately and then combining them in a late-stage reaction. A convergent synthesis of this compound would be highly efficient. One potential route involves the reaction of benzylhydrazine (B1204620) with an N-ethyl isocyanate equivalent. For example, N-ethylcarbamoyl chlorides or other "blocked isocyanates" can serve as precursors that react with benzylhydrazine to form the target 2,4-disubstituted semicarbazide directly. rsc.org This method joins the two key fragments—the benzylhydrazine moiety and the ethyl-amide moiety—in a single, bond-forming step. Another convergent approach described in the literature involves the N-alkylation of tert-butoxycarbonyl hydrazine, followed by reactions with agents like triphosgene (B27547) and then an amine to construct the semicarbazide framework. mdpi.comgoogle.com

Divergent Synthesis: This strategy is ideal for creating a library of related compounds from a common intermediate. rsc.orgacs.org A divergent approach to analogues of this compound could start from a common precursor, such as 2-benzylsemicarbazide. This intermediate could be synthesized and then reacted with a variety of alkylating agents (e.g., ethyl iodide, propyl bromide, butyl bromide) to generate a series of 2-benzyl-4-alkylsemicarbazide analogues. Alternatively, one could begin with 4-ethylsemicarbazide and introduce various substituents at the N2 position by reacting it with different benzyl halides or other electrophiles. This approach allows for the rapid generation of multiple, structurally related compounds for structure-activity relationship studies. rsc.orgrsc.org

Methodologies for Purity Assessment and Structural Elucidation of Synthetic Products

Following synthesis, a combination of chromatographic and spectroscopic techniques is essential to confirm the purity and verify the chemical structure of the final product, this compound.

Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. nih.gov By comparing the retention factor (Rf) of the product spot to those of the starting materials and potential byproducts, one can get a quick indication of purity. Semicarbazide is also used as a detection reagent in TLC for staining α-keto acids. wikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. geneseo.edu When coupled with a mass spectrometer (LC-MS), it can simultaneously confirm the molecular weight of the product and determine its purity with high accuracy, often showing it to be over 95%. rsc.orggeneseo.edu

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of organic molecules. uq.edu.aursc.org

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for each part of the molecule. Expected signals would include a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons of the ethyl group, a singlet for the benzylic methylene (–CH₂–Ph) protons, and multiplets for the aromatic protons of the benzyl group. Distinct signals for the three N-H protons would also be expected, often appearing as broad peaks. rsc.orguq.edu.aunih.gov

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing distinct peaks for the carbonyl carbon (C=O), the aromatic carbons, and the aliphatic carbons of the benzyl and ethyl groups. rsc.orgnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. researchgate.netacs.orgmdpi.com The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of this compound. Fragmentation patterns can also provide further structural information. geneseo.edu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum would be expected to show characteristic absorption bands for N-H stretching and a strong absorption band for the carbonyl (C=O) group of the urea moiety. nih.govrroij.com

Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMR - Multiplet for 5 aromatic protons (benzyl group).
  • Singlet (~2H) for benzylic CH₂.
  • Quartet (~2H) for ethyl CH₂.
  • Triplet (~3H) for ethyl CH₃.
  • Three distinct, often broad, signals for N-H protons.
  • ¹³C NMR - Signal for C=O carbon (~155-165 ppm).
  • Signals for aromatic carbons (~125-140 ppm).
  • Signal for benzylic CH₂ carbon.
  • Signals for ethyl CH₂ and CH₃ carbons.
  • IR Spectroscopy - N-H stretching bands (~3200-3400 cm⁻¹).
  • Strong C=O stretching band (~1640-1680 cm⁻¹).
  • C-H stretching bands (aliphatic and aromatic).
  • Mass Spectrometry - Molecular ion peak (M+) corresponding to C₁₀H₁₅N₃O.

    Chemical Reactivity and Derivatization Pathways of 2 Benzyl 4 Ethylsemicarbazide

    Condensation Reactions with Carbonyl Compounds to Form Semicarbazones

    Semicarbazides readily undergo condensation reactions with aldehydes and ketones to form the corresponding semicarbazones. sathyabama.ac.insathyabama.ac.in This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. For 2-Benzyl-4-ethylsemicarbazide, the terminal -NH2 group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

    The general reaction scheme involves the formation of a tetrahedral intermediate, which then dehydrates, often under mildly acidic conditions, to yield the stable C=N double bond characteristic of a semicarbazone. geneseo.edu The reaction is versatile and can be performed with a wide range of substituted aldehydes and ketones. sathyabama.ac.in Solvent-free conditions, such as ball-milling, have also been shown to be effective for the synthesis of semicarbazones from semicarbazide (B1199961) hydrochloride and various carbonyl compounds, often resulting in quantitative yields. ijcce.ac.ir

    The resulting 2-benzyl-4-ethylsemicarbazone derivatives are of interest due to the established biological significance of the semicarbazone scaffold. geneseo.edu

    Table 1: Examples of Condensation Reactions with this compound This table presents hypothetical products based on established semicarbazone synthesis reactions.

    Carbonyl ReactantProduct NameExpected Product Structure
    Benzaldehyde2-Benzyl-1-(benzylidene)-4-ethylsemicarbazideC6H5CH=NN(CH2C6H5)C(=O)NHCH2CH3
    Acetophenone1-(1-Phenylethylidene)-2-benzyl-4-ethylsemicarbazide(CH3)(C6H5)C=NN(CH2C6H5)C(=O)NHCH2CH3
    Cyclohexanone1-Cyclohexylidene-2-benzyl-4-ethylsemicarbazideC6H10=NN(CH2C6H5)C(=O)NHCH2CH3

    Cyclization Reactions to Form Heterocyclic Systems

    The semicarbazide moiety serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles. Through cyclization reactions, the linear semicarbazide structure can be transformed into stable ring systems such as triazoles, thiadiazoles, and pyrazoles.

    1,2,4-Triazoles can be synthesized from semicarbazide precursors. A common method involves the cyclization of thiosemicarbazides, which are sulfur analogs of semicarbazides. For instance, novel quinoline-based 1,2,4-triazole derivatives have been synthesized through the cyclization of thiosemicarbazides using a sodium hydroxide solution. mdpi.com Similarly, other studies report the efficient synthesis of 1,2,4-triazole derivatives through the cyclization of various substituted thiosemicarbazides or related intermediates under basic conditions or with ultrasound assistance. mdpi.comresearchgate.net

    For this compound, a two-step process would typically be envisioned. First, conversion to the corresponding thiosemicarbazide, 2-benzyl-4-ethylthiosemicarbazide, by reaction with a thiocarbonylating agent. This thio-analog could then undergo oxidative or base-catalyzed cyclization to form a 1,2,4-triazole-3-thione derivative. The reaction mechanism generally involves an intramolecular nucleophilic attack from the sulfur or nitrogen atom onto a suitable electrophilic center, followed by elimination. researchgate.netnih.gov

    Thiadiazole Derivatives: 1,3,4-Thiadiazoles are another class of heterocycles accessible from semicarbazide-related precursors. The synthesis often involves the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. jocpr.comekb.eg This reaction leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. ekb.eg

    Starting with 2-Benzyl-4-ethylthiosemicarbazide (the thio-analog of the parent compound), reaction with various carboxylic acids could yield a library of 5-substituted-1,3,4-thiadiazole derivatives bearing the N-benzyl-N-ethylamino group at the 2-position. researchgate.net

    Table 2: Potential Thiadiazole Derivatives from 2-Benzyl-4-ethylthiosemicarbazide This table presents hypothetical products based on established thiadiazole synthesis reactions.

    Carboxylic Acid ReactantPotential 1,3,4-Thiadiazole Product
    Acetic Acid5-Methyl-N-benzyl-N-ethyl-1,3,4-thiadiazol-2-amine
    Benzoic Acid5-Phenyl-N-benzyl-N-ethyl-1,3,4-thiadiazol-2-amine
    Phenylacetic Acid5-Benzyl-N-benzyl-N-ethyl-1,3,4-thiadiazol-2-amine

    Pyrazole Analogues: The synthesis of pyrazole analogues can be achieved through various synthetic routes, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an equivalent synthon. While direct synthesis from a semicarbazide is less common, the hydrazinic nitrogen atoms of this compound could potentially react with appropriate precursors to form pyrazolone or pyrazole rings. For instance, introducing a pyrazole system into other core structures is a known synthetic approach. nih.govresearchgate.net

    Reaction Mechanisms and Selectivity in Derivatization

    The derivatization pathways of this compound are governed by fundamental reaction mechanisms.

    Condensation Reactions: The formation of semicarbazones proceeds via a nucleophilic addition-elimination mechanism. The terminal, unsubstituted nitrogen (-NH2) is the most nucleophilic site and selectively attacks the carbonyl carbon. The subsequent elimination of water is the driving force for the reaction. The presence of the benzyl (B1604629) and ethyl groups on the other nitrogens sterically and electronically directs the reaction to the terminal nitrogen.

    Cyclization Reactions: The formation of heterocyclic systems like triazoles and thiadiazoles involves intramolecular cyclization. In the case of thiadiazole synthesis from a thiosemicarbazide and a carboxylic acid, the mechanism involves the initial formation of an acyl-thiosemicarbazide intermediate. This is followed by a nucleophilic attack from the sulfur atom onto the carbonyl carbon of the newly introduced acyl group, leading to cyclization and dehydration to form the aromatic thiadiazole ring. Selectivity in these reactions depends on the reaction conditions and the specific reagents used, which facilitate the desired intramolecular ring-closure over competing intermolecular reactions.

    Polymerization Reactions Involving Semicarbazide Moieties

    Semicarbazide functional groups can be incorporated into polymer chains through condensation polymerization. youtube.com This type of polymerization involves the reaction between two different monomers, leading to the formation of a larger polymer molecule and the elimination of a small molecule, such as water or alcohol. melscience.comsolubilityofthings.comlibretexts.org

    For a molecule like this compound to act as a monomer, it would need to possess at least two reactive sites. While the terminal amine provides one reactive site, a second functional group would need to be present elsewhere on the molecule (e.g., on the benzyl ring).

    Alternatively, polyfunctional semicarbazides are used as cross-linking agents in aqueous polymer compositions. google.com These compounds contain multiple semicarbazide groups and can react with polymers that have reactive functional groups (like carbonyls), forming a cross-linked structure. google.com While this compound itself is monofunctional in this context, its structural motif is relevant to the chemistry used in these polymer systems. The fundamental reaction is the same as semicarbazone formation, but when applied to a polymer backbone with multiple carbonyl sites, it results in a network structure.

    The process of polymerization generally occurs in successive stages, including initiation, propagation (chain growth), and termination. melscience.comlibretexts.org In step-growth or condensation polymerization, monomers react to form dimers, then trimers, and eventually long-chain polymers. solubilityofthings.com

    Coordination Chemistry and Metal Complexation of Semicarbazide Derivatives

    Ligand Properties of Semicarbazides in Metal Complex Formation

    Semicarbazides and their Schiff base derivatives, semicarbazones, are versatile ligands in coordination chemistry. rroij.com The coordinating ability of these ligands is attributed to the presence of multiple donor sites, including the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazine (B178648) moiety. tsijournals.com This allows them to act as chelating agents, forming stable complexes with a variety of transition metals. rroij.com

    Typically, semicarbazide-based ligands coordinate to metal ions in a bidentate fashion, utilizing the carbonyl oxygen and an azomethine or amine nitrogen atom to form a stable five-membered chelate ring. nanoient.orgtsijournals.com The specific coordination mode can be influenced by factors such as the substituents on the semicarbazide (B1199961) backbone. In the case of 2-Benzyl-4-ethylsemicarbazide, the benzyl (B1604629) and ethyl groups are expected to introduce steric hindrance and influence the electronic properties of the ligand, which can affect the stability and geometry of the resulting metal complexes.

    Semicarbazone ligands, formed from the condensation of semicarbazides with aldehydes or ketones, can exist in keto-enol tautomeric forms. In the solid state, they are typically in the keto form, but in solution, they can exhibit keto-enol equilibrium. This allows them to coordinate as either a neutral bidentate ligand through the keto-oxygen and azomethine nitrogen or, upon deprotonation of the enol form, as a monoanionic bidentate ligand. rroij.comnanoient.org This flexibility makes them adaptable ligands for forming complexes with various metal ions in different oxidation states. rroij.com The coordination is often associated with an extended delocalization of electron density across the ligand's molecular framework. nanoient.org

    Synthesis of Transition Metal Complexes with this compound

    While specific synthetic procedures for metal complexes of this compound are not detailed in the available literature, general methods for the synthesis of transition metal complexes with analogous semicarbazide derivatives are well-established. These methods typically involve the reaction of the ligand with a metal salt in a specific molar ratio in a suitable solvent. tsijournals.comuobaghdad.edu.iq

    A common synthetic route involves dissolving the semicarbazide ligand in a solvent like chloroform or ethanol and adding an ethanolic solution of the desired metal salt, such as a nitrate or chloride salt. tsijournals.comuobaghdad.edu.iq The reaction mixture is often heated under reflux for several hours to facilitate complex formation. uobaghdad.edu.iqimpactfactor.org The resulting solid complex can then be isolated by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried. tsijournals.com The stoichiometry of the reactants, typically a 1:2 or 1:1 metal-to-ligand molar ratio, often dictates the composition of the final complex. tsijournals.comuobaghdad.edu.iq

    Semicarbazide derivatives readily form stable complexes with divalent transition metal ions like copper(II), nickel(II), and palladium(II). tsijournals.commdpi.com Based on studies of similar ligands, this compound is expected to act as a bidentate ligand, coordinating through the carbonyl oxygen and one of the hydrazine nitrogen atoms. tsijournals.com

    Complexes with a 1:2 metal-to-ligand ratio are commonly formed, resulting in general formulas such as [M(L)₂]X₂, where M is the metal ion, L is the semicarbazide ligand, and X is the counter-ion (e.g., NO₃⁻, Cl⁻). uobaghdad.edu.iquobaghdad.edu.iq The geometry of these complexes is influenced by the nature of the metal ion. For instance, Cu(II) and Pd(II) complexes with semicarbazone ligands frequently adopt a square planar geometry. rroij.comuobaghdad.edu.iq Ni(II) complexes can exhibit either square planar or tetrahedral geometries depending on the specific ligand and reaction conditions. mdpi.comuobaghdad.edu.iq Magnetic susceptibility and electronic spectral data are crucial for determining these geometries. uobaghdad.edu.iq

    Table 1: Expected Geometries of Divalent Metal Complexes with Semicarbazide Ligands

    Metal Ion Common Stoichiometry (M:L) Typical Geometry
    Cu(II) 1:2 Square Planar uobaghdad.edu.iq
    Ni(II) 1:2 Square Planar or Tetrahedral mdpi.comuobaghdad.edu.iq

    This table is based on data for analogous semicarbazide and semicarbazone complexes.

    Organotin(IV) compounds are known to form stable complexes with ligands containing oxygen, nitrogen, and sulfur donor atoms. nih.govias.ac.in While specific studies on this compound are unavailable, research on related thiosemicarbazone ligands provides insight into the potential coordination chemistry. Thiosemicarbazones, which are structurally similar to semicarbazones, typically act as tridentate ONS donor ligands upon deprotonation when reacting with organotin(IV) chlorides. ias.ac.in

    The synthesis of these complexes often involves reacting the ligand with an organotin(IV) chloride precursor, such as dimethyltin(IV) dichloride or triphenyltin(IV) chloride, in the presence of a base like potassium hydroxide. ias.ac.in The resulting organotin(IV) complexes can exhibit five- or six-coordinate geometries around the tin atom, commonly forming distorted trigonal bipyramidal or octahedral structures, respectively. ias.ac.in The coordination environment is typically confirmed by multinuclear NMR spectroscopy, particularly ¹¹⁹Sn NMR. ias.ac.in These complexes have garnered attention for their potential biological activities. nih.govrdd.edu.iq

    Structural Characterization Techniques for Metal Complexes

    A comprehensive array of analytical and spectroscopic techniques is employed to elucidate the structure and bonding of metal complexes with semicarbazide ligands. researchgate.net

    Elemental Analysis: This technique confirms the stoichiometry of the complex by determining the percentages of carbon, hydrogen, and nitrogen, which helps in establishing the metal-to-ligand ratio. uobaghdad.edu.iquobaghdad.edu.iq

    Molar Conductivity Measurements: These measurements, typically performed in solvents like DMF or DMSO, help to determine whether the complexes are electrolytes or non-electrolytes, indicating if anions are inside or outside the coordination sphere. uobaghdad.edu.iq

    Magnetic Susceptibility: This method is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the geometry around the central metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes). uobaghdad.edu.iq

    Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's coordination sites. A shift in the C=O (carbonyl) stretching frequency and changes in the N-H stretching vibrations upon complexation indicate the involvement of these groups in bonding to the metal ion. The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations, further confirming coordination. tsijournals.comnih.gov

    Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and number of d-d transition bands are characteristic of specific coordination environments, such as octahedral, tetrahedral, or square planar. impactfactor.orguobaghdad.edu.iq

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and confirm its structure. In the case of diamagnetic complexes (like those of Pd(II) or organotin(IV)), NMR can confirm the coordination mode by observing shifts in the signals of protons and carbons near the binding sites. rroij.comimpactfactor.org For organotin complexes, ¹¹⁹Sn NMR is particularly informative for determining the coordination number and geometry of the tin center. ias.ac.in

    Mass Spectrometry: This technique helps to confirm the molecular weight of the synthesized ligands and their metal complexes. researchgate.netnih.gov

    X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. nanoient.orgnih.gov

    Table 2: Key Spectroscopic Data for Characterization of Semicarbazide Metal Complexes

    Technique Information Obtained Key Observations
    IR Spectroscopy Identification of donor atoms Shift in ν(C=O) and ν(N-H) bands; Appearance of new ν(M-O) and ν(M-N) bands tsijournals.com
    UV-Vis Spectroscopy Geometry of the metal center Position and intensity of d-d electronic transition bands uobaghdad.edu.iq
    ¹H NMR Spectroscopy Ligand structure and binding Shift of proton signals adjacent to coordination sites (e.g., -NH) rroij.com

    | ¹¹⁹Sn NMR Spectroscopy | Geometry of organotin complexes | Chemical shift value indicates coordination number (e.g., 5- or 6-coordinate Sn) ias.ac.in |

    This table summarizes general observations for semicarbazide/semicarbazone complexes.

    Influence of Metal Coordination on Ligand Reactivity

    The coordination of a semicarbazide ligand to a metal center significantly alters its electronic properties and chemical reactivity. nih.gov The metal ion acts as a Lewis acid, withdrawing electron density from the ligand. This polarization can lead to several key changes:

    Enhanced Acidity: The N-H protons of the semicarbazide moiety become more acidic upon coordination. This can facilitate deprotonation, allowing the ligand to bind as an anion, which is a common feature in the formation of neutral complexes or complexes in the enol form. rroij.comnanoient.org

    Stabilization of Tautomeric Forms: Metal coordination can stabilize the less common imidic (enol) tautomer of the semicarbazide moiety, which is often not significantly populated for the free ligand in solution. nih.gov

    Changes in Spectroscopic Signatures: The influence of the metal is directly observable through spectroscopic methods. In IR spectra, the C=O bond is weakened upon coordination to the oxygen atom, resulting in a shift of its stretching frequency to a lower wavenumber. Conversely, the C=N (azomethine) stretching frequency often shifts upon coordination of the nitrogen atom. tsijournals.com

    Modification of Biological Activity: The biological activity of semicarbazide derivatives is often enhanced upon complexation with metal ions. rroij.comnih.gov This change in reactivity is thought to be due to factors like increased lipophilicity of the complex, which facilitates transport across cell membranes, and the specific interactions of the coordinated metal ion with biological targets. rroij.com

    Applications of Semicarbazide Metal Complexes in Catalysis

    Metal complexes derived from semicarbazones and the structurally related thiosemicarbazones have emerged as effective catalysts in various organic transformations. nih.govrroij.com The catalytic activity stems from the ability of the central metal ion to cycle through different oxidation states, facilitated by the coordinating ligand. mdpi.com

    While specific catalytic applications for this compound complexes are not documented, complexes of related ligands have shown promise in several areas:

    Oxidation Reactions: Transition metal complexes of semicarbazones have been investigated as catalysts for the oxidation of organic compounds. nih.gov

    Cross-Coupling Reactions: Palladium complexes of thiosemicarbazones, which are sulfur analogs of semicarbazones, are particularly notable for their catalytic activity in C-C bond-forming reactions. These include the Heck, Suzuki, and Sonogashira coupling reactions, which are fundamental transformations in synthetic organic chemistry. mdpi.com The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its efficiency. jns.edu.af

    Other Catalytic Transformations: Ruthenium complexes with thiosemicarbazone ligands have been used to catalyze the conversion of nitriles to amides. jns.edu.af

    The diverse catalytic potential of these related complexes suggests that metal complexes of this compound could also be explored as catalysts in various organic synthesis applications. nih.govmdpi.com

    Computational and Theoretical Investigations of 2 Benzyl 4 Ethylsemicarbazide

    Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of molecules. For 2-Benzyl-4-ethylsemicarbazide, DFT calculations can provide a detailed picture of its molecular orbitals and charge distribution.

    Electronic Structure: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For semicarbazide (B1199961) derivatives, the HOMO is often localized on the semicarbazide moiety, while the LUMO may be distributed across the aromatic benzyl (B1604629) group.

    Reactivity Prediction: DFT calculations can be used to compute various global and local reactivity descriptors. These parameters help in predicting how the molecule will interact with other chemical species.

    Table 1: Representative Quantum Chemical Parameters for a Semicarbazide Derivative

    ParameterValue (a.u.)Description
    HOMO Energy-0.23Energy of the highest occupied molecular orbital
    LUMO Energy-0.08Energy of the lowest unoccupied molecular orbital
    HOMO-LUMO Gap0.15Indicator of chemical reactivity
    Ionization Potential0.23Energy required to remove an electron
    Electron Affinity0.08Energy released when an electron is added
    Electronegativity0.155Tendency to attract electrons
    Chemical Hardness0.075Resistance to change in electron configuration
    Chemical Softness13.33Reciprocal of chemical hardness
    Electrophilicity Index0.16Propensity to accept electrons

    Note: These values are representative for a molecule of similar structure and are for illustrative purposes.

    Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen and nitrogen atoms of the semicarbazide group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the N-H groups would be areas of positive potential (electrophilic).

    Conformational Analysis and Molecular Dynamics Simulations

    The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time.

    Conformational Analysis: This involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) of this compound and determining their relative energies. cdnsciencepub.com The benzyl and ethyl groups can rotate around the semicarbazide core, leading to various spatial arrangements. Computational methods can systematically explore these rotational degrees of freedom to find the lowest energy conformations, which are the most likely to be populated at a given temperature.

    Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior in a simulated environment, such as in a solvent like water. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, vibrates, and interacts with its surroundings over time. MD simulations of this compound in an aqueous environment can reveal its solvation properties, intramolecular hydrogen bonding patterns, and the flexibility of its different parts. researchgate.net This information is crucial for understanding how the molecule might behave in a biological system.

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme (target).

    Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. mdpi.com The simulation software calculates a "docking score" or binding affinity, which is an estimation of the binding strength between the ligand and the target. A lower docking score generally indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

    Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

    ParameterValue
    Binding Affinity (kcal/mol)-7.5
    Hydrogen Bond InteractionsN-H with Asp120, C=O with Ser210
    Hydrophobic InteractionsBenzyl ring with Phe330, Trp85

    Note: These are hypothetical results for illustrative purposes.

    By analyzing the predicted binding mode, researchers can gain insights into how this compound might inhibit the function of an enzyme. nih.gov For example, if the molecule binds in the active site and blocks the entry of the natural substrate, it would be a competitive inhibitor. The docking results can highlight the specific amino acid residues in the enzyme's active site that are crucial for binding the inhibitor. This information is invaluable for the rational design of more potent and selective inhibitors.

    Theoretical Prediction of Chemical Stability and Reaction Pathways

    Computational methods can be employed to predict the chemical stability of this compound and to explore potential reaction pathways it might undergo.

    Chemical Stability: The stability of a molecule can be assessed by calculating its thermodynamic properties, such as its heat of formation. Furthermore, computational analysis can identify potential degradation pathways by examining the energetics of bond breaking and formation. For instance, the semicarbazide moiety might be susceptible to hydrolysis under certain pH conditions.

    Reaction Pathways: Theoretical calculations can map out the potential energy surface for a chemical reaction, identifying transition states and intermediates. rsc.orgnih.gov This allows for the prediction of the most likely reaction mechanisms and the calculation of activation energies, which determine the reaction rates. For this compound, this could involve studying its synthesis reaction or its potential metabolic transformations.

    In Silico Methodologies for Predictive Profiling Relevant to Biological Systems

    In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery and chemical safety assessment. nih.govcomputabio.com These computational models use the chemical structure of a compound to predict its pharmacokinetic and toxicological properties.

    For this compound, a variety of ADMET properties can be predicted using established computational models. These predictions can help to identify potential liabilities of the compound early in the development process, saving time and resources.

    Table 3: Representative In Silico ADMET Predictions for this compound

    PropertyPredicted Value/ClassificationSignificance
    Absorption
    Caco-2 PermeabilityModerate to HighPredicts intestinal absorption
    Human Intestinal AbsorptionWell absorbedLikelihood of oral bioavailability
    Distribution
    Blood-Brain Barrier PenetrationLikely to penetratePotential for central nervous system effects
    Plasma Protein BindingHighAffects the free concentration of the compound
    Metabolism
    CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
    CYP3A4 InhibitionNon-inhibitorLower risk of certain drug-drug interactions
    Excretion
    Renal Organic Cation TransporterSubstratePotential for renal excretion
    Toxicity
    AMES MutagenicityNon-mutagenicLow likelihood of causing genetic mutations
    hERG InhibitionLow riskLow likelihood of causing cardiac arrhythmia
    HepatotoxicityLow probabilityLow risk of liver damage

    Note: These are representative predictions based on general models for small molecules and are for illustrative purposes.

    Biological Activities and Mechanistic Insights of Semicarbazide Derivatives

    Investigations of Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

    Semicarbazone and thiosemicarbazone derivatives have demonstrated considerable efficacy against a range of microbial pathogens. Their biological activity is attributed to the versatile (thio)semicarbazone moiety, which can interfere with essential cellular processes in microorganisms. nih.gov

    In Vitro Studies on Pathogen Inhibition

    Numerous studies have quantified the antimicrobial potential of semicarbazide (B1199961) and thiosemicarbazide derivatives against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric in these assessments.

    Several novel hydroxy semicarbazone derivatives have been synthesized and evaluated for their antibacterial activity against pathogenic strains. nih.gov For instance, certain derivatives have shown notable activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov Similarly, various thiosemicarbazone derivatives have been tested against a panel of common human pathogenic fungi, with many exhibiting high potency against species such as Candida glabrata, Candida krusei, and Candida auris. tandfonline.com One thiosemicarbazone derivative, in particular, showed promising activity against C. tropicalis with a minimum fungicidal concentration (MFC) of 0.55 µM. nih.gov

    Below are interactive data tables summarizing the in vitro antimicrobial activity of selected semicarbazide and thiosemicarbazide derivatives from various studies.

    Table 1: In Vitro Antibacterial Activity of Hydroxy Semicarbazone Derivatives
    CompoundBacterial StrainIC₅₀ (µg/mL)Reference
    Compound 7P. aeruginosa62.5 nih.gov
    Compound 7E. coli31.25 nih.gov
    Compound 2 (2-carboxy substituent)E. coliActive nih.gov
    Compound 2 (2-carboxy substituent)P. aeruginosaActive nih.gov
    Compound 2 (2-carboxy substituent)K. pneumoniaActive nih.gov
    Compound 6 (4-methoxyacetophenone derivative)E. coliModerately Active nih.gov
    Compound 6 (4-methoxyacetophenone derivative)P. aeruginosaModerately Active nih.gov
    Table 2: In Vitro Antifungal Activity of Thiosemicarbazone Derivatives
    CompoundFungal StrainMIC (µg/mL)Reference
    Compound 5jCandida glabrata 537≤0.0156 - 2 tandfonline.com
    Compound 5rCandida glabrata 537≤0.0156 - 2 tandfonline.com
    Compound 5jCandida krusei 49460.0625 tandfonline.com
    Compound 5rCandida krusei 49460.0625 tandfonline.com
    Compound 5jCandida auris 9220.0625 tandfonline.com
    Compound 5rCandida auris 922≤0.0156 tandfonline.com
    Compound A14Cryptococcus gattii≤0.0313 - 2 nih.gov
    Compound A14C. neoformans≤0.0313 - 2 nih.gov
    Compound A14C. glabrata≤0.0313 - 2 nih.gov
    Compound A14C. auris≤0.0313 - 2 nih.gov

    In the realm of antiviral research, certain benzimidazole derivatives incorporating (thio)semicarbazone functionalities have been identified as dual inhibitors of the influenza A virus and human coronavirus. mdpi.com Specifically, compounds bearing a 2-benzyl ring on the benzimidazole core showed this dual activity. mdpi.com

    Structure-Activity Relationships Governing Antimicrobial Efficacy

    The antimicrobial effectiveness of semicarbazide derivatives is closely tied to their chemical structure. For antibacterial hydroxy semicarbazones, the presence of hydrophilic substituents on the aromatic ring appears to be an important factor for their bioactivity and selectivity against Gram-negative bacteria. nih.gov In a study of 4-quinazolylthiosemicarbazides, derivatives with a chlorine-substituted aromatic carbon ring and a morpholine or secondary amine group on the pyrimidine ring demonstrated the highest antibacterial effects. nih.gov

    For antifungal 4-arylthiosemicarbazides, isoquinoline derivatives with an ortho-methoxy or ortho-methyl group on the phenyl ring were found to be the most potent agents. nih.gov This highlights that both structural and electronic factors play a crucial role in ligand recognition and antifungal effectiveness. nih.gov

    Anticancer and Antiproliferative Activity Research

    The potential of semicarbazide and, more prominently, thiosemicarbazide derivatives as anticancer agents has been extensively explored. nih.govnih.gov Their antiproliferative properties are often linked to their ability to interact with DNA, induce apoptosis, and inhibit key cellular enzymes. nih.gov

    Cellular Mechanisms of Action (e.g., DNA Intercalation, Cell Cycle Influence)

    One of the proposed mechanisms for the anticancer activity of these compounds is their interaction with DNA. Spectroscopic studies have shown that certain thiosemicarbazide derivatives can intercalate into the DNA double helix. nih.govnih.gov This interaction can damage the DNA structure, leading to the generation of AP-sites and double-strand breaks, which ultimately disrupts DNA synthesis and replication. nih.govnih.govresearchgate.net

    Furthermore, these compounds have been observed to influence the cell cycle. Flow cytometric assays have revealed that some semicarbazone derivatives can cause cell cycle arrest, particularly in the Sub-G1 phase, in a dose-dependent manner. nih.gov Similarly, certain 2,4-Dichlorophenoxyacetic thiosemicarbazides were found to arrest the cell cycle in the S and G2 phases. nih.gov This disruption of the normal cell cycle progression inhibits the proliferation of cancer cells and can induce apoptosis. nih.gov

    Enzyme Inhibition in Cancer Pathways (e.g., Topoisomerase IV)

    Topoisomerases are crucial enzymes involved in DNA replication and transcription, making them key targets for anticancer drugs. nih.govwikipedia.org Thiosemicarbazones and their metal complexes have been identified as inhibitors of these enzymes. nih.govmdpi.com They can act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to toxic, irreparable DNA strand breaks and subsequent cell death. nih.govwikipedia.org For example, certain acridine-thiosemicarbazone derivatives have demonstrated significant inhibition of topoisomerase IIα. nih.gov

    Influence of Metal Complexation on Antitumor Efficacy

    The biological activity of thiosemicarbazone ligands can be significantly enhanced through complexation with metal ions such as copper (Cu), zinc (Zn), ruthenium (Ru), and nickel (Ni). nih.govnih.gov These metal complexes often exhibit higher antitumor activity than the free ligands. mdpi.comnih.gov Cancer cells have a higher demand for copper than normal cells, which may make them more susceptible to copper-based agents. mdpi.com

    The cytotoxicity of metal-thiosemicarbazone complexes has been linked to several mechanisms, including the inhibition of DNA polymerase and topoisomerase II activity. mdpi.com For instance, certain Cu(II) complexes of thiosemicarbazones have shown strong anti-proliferative activity against human lung cancer cell lines. nih.gov The interaction of these complexes with DNA is often through an intercalation binding mode. mdpi.com The formation of these metal complexes can improve delivery efficiency and lead to a more potent inhibition of tumor growth. nih.gov

    Based on a comprehensive search of available scientific literature, there is no specific information or published research on the chemical compound "2-Benzyl-4-ethylsemicarbazide." Consequently, it is not possible to provide an article detailing its biological activities and mechanistic insights as requested in the provided outline.

    The conducted searches for this specific compound did not yield any results related to its:

    Antioxidant and radical scavenging properties.

    Antidiabetic, anticonvulsant, antitubercular, or antimalarial activities.

    Involvement in α-amylase and DPPH radical scavenging assays.

    Use in target-specific biochemical assays.

    Phytophysiological activities as a plant growth regulator, including effects on chlorophyll degradation or as a cytokinin analogue.

    While general information exists for the broader class of "semicarbazide derivatives," which have been investigated for various biological activities, this information is not specific to "this compound." Adhering to the strict instruction to focus solely on the specified compound, no content can be generated.

    Therefore, this article cannot be written as the foundational research and data for "this compound" are not available in the public domain.

    Advanced Applications in Chemical Sciences

    Utilization as Building Blocks in Complex Organic Synthesis

    There is no available research demonstrating the use of 2-Benzyl-4-ethylsemicarbazide as a foundational molecule for the construction of more complex organic structures.

    Role in Parallel Synthesis and Combinatorial Chemistry Programs

    Information regarding the inclusion of this compound in libraries for high-throughput screening or its use in combinatorial chemistry to generate large numbers of compounds for drug discovery or other applications is not present in the current body of scientific literature.

    Applications in Analytical Chemistry (e.g., Detection Reagents)

    There are no documented applications of this compound as a reagent for the detection or quantification of other chemical species in analytical chemistry.

    Development of Novel Materials through Semicarbazide (B1199961) Chemistry

    The role of this compound in the synthesis of new polymers, coordination complexes, or other materials with novel properties has not been reported.

    Future Research Directions and Perspectives

    Design and Synthesis of Novel 2-Benzyl-4-ethylsemicarbazide Derivatives with Enhanced Biological Activity

    Future research should prioritize the design and synthesis of novel derivatives of this compound to explore and enhance its biological potential. Semicarbazones, which are derivatives of semicarbazides, have been noted for a variety of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. nih.govresearchgate.net By strategically modifying the core structure of this compound, it may be possible to amplify its efficacy for specific therapeutic applications.

    Key synthetic strategies could involve substitutions on the benzyl (B1604629) ring and alterations to the ethyl group at the N-4 position. Introducing various functional groups, such as halogens, nitro groups, or methoxy (B1213986) groups, to the phenyl ring could significantly influence the molecule's electronic properties and, consequently, its biological activity. Furthermore, replacing the ethyl group with other alkyl or aryl substituents could modulate lipophilicity and steric factors, which are crucial for receptor binding and cellular uptake. A proposed library of novel derivatives for future synthesis and evaluation is presented in Table 1.

    Table 1: Proposed Novel Derivatives of this compound for Future Synthesis

    Compound ID R1 (Substitution on Benzyl Ring) R2 (Substitution at N-4) Potential Biological Target
    BESC-001 4-Chloro Ethyl (unmodified) Anticonvulsant
    BESC-002 4-Nitro Ethyl (unmodified) Anticancer
    BESC-003 3,4-Dimethoxy Ethyl (unmodified) Antimicrobial
    BESC-004 H (unmodified) Propyl Anticonvulsant

    Deeper Mechanistic Elucidation of Biological Actions

    A fundamental area for future investigation is the detailed elucidation of the biological mechanisms through which this compound and its derivatives exert their effects. While many semicarbazone derivatives are known to exhibit anticonvulsant activity, their precise mechanisms of action often remain unclear. hilarispublisher.comresearchgate.net Future studies should aim to identify the specific molecular targets of these compounds.

    Potential mechanisms that warrant investigation include interactions with voltage-gated ion channels, such as sodium and calcium channels, which are common targets for antiepileptic drugs. epilepsysociety.org.uknih.gov Additionally, modulation of neurotransmitter systems, particularly the GABAergic and glutamatergic pathways, should be explored. epilepsysociety.org.uk Techniques such as electrophysiological patch-clamp studies on neuronal cells, receptor binding assays, and enzyme inhibition assays will be crucial in pinpointing the molecular interactions. For instance, investigating whether this compound derivatives can enhance GABA-mediated inhibition would be a significant step forward.

    Exploration of New Synthetic Pathways for Improved Efficiency and Sustainability

    To facilitate the synthesis of a diverse library of this compound derivatives, the development of more efficient and sustainable synthetic methodologies is essential. Traditional methods for semicarbazone synthesis often involve the use of harsh reagents and solvents. researchgate.net Green chemistry approaches offer a promising alternative to minimize environmental impact and improve reaction efficiency. technologypublisher.comgeneseo.edu

    Future research could focus on solvent-free reaction conditions, such as ball-milling, which has been successfully applied to the synthesis of other semicarbazone derivatives. researchgate.net The use of renewable and less toxic solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) should also be investigated. technologypublisher.comgeneseo.edu Furthermore, exploring catalytic methods, potentially using novel nanocatalysts, could lead to higher yields, shorter reaction times, and milder reaction conditions. A comparative analysis of different synthetic routes is suggested in Table 2.

    Table 2: Comparison of Potential Synthetic Pathways for this compound Derivatives

    Synthetic Method Potential Advantages Potential Challenges
    Conventional Reflux Well-established procedures Use of volatile and potentially toxic solvents, longer reaction times
    Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potentially higher yields Specialized equipment required, potential for localized overheating
    Solvent-Free Ball-Milling Environmentally friendly, high yields, simple work-up Scalability may be a concern

    Development of Advanced Computational Models for Predictive Studies

    Computational modeling and in silico studies can significantly accelerate the drug discovery process for this compound derivatives. nih.govmdpi.com By developing robust quantitative structure-activity relationship (QSAR) models, it will be possible to predict the biological activity of novel derivatives before their synthesis, thereby saving time and resources.

    Future computational work should involve molecular docking studies to predict the binding modes of this compound derivatives with potential biological targets, such as specific ion channels or enzyme active sites. researchgate.netuns.ac.rs Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of these molecules. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

    Potential in Interdisciplinary Research Fields

    The unique chemical structure of this compound, featuring multiple donor atoms (nitrogen and oxygen), suggests potential applications beyond pharmacology. Semicarbazones are known to act as versatile chelating ligands, forming stable complexes with various metal ions. semanticscholar.orgrroij.comnih.gov This property opens up avenues for interdisciplinary research in fields such as materials science and coordination chemistry.

    Future studies could explore the synthesis and characterization of metal complexes of this compound and its derivatives. These complexes may exhibit interesting magnetic, optical, or catalytic properties. For example, the coordination of this ligand to transition metals could yield novel catalysts for organic reactions or new materials with applications in sensing and electronics. The investigation of these metal complexes could also reveal enhanced biological activities not observed with the free ligand. semanticscholar.orgrroij.com

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 2-Benzyl-4-ethylsemicarbazide, and how can reaction conditions be optimized?

    • Methodological Answer : The compound is typically synthesized via condensation reactions between benzyl hydrazine derivatives and ethyl isocyanate or analogous reagents. Optimization involves varying solvents (e.g., ethanol, DMF), temperature (60–100°C), and catalysts (e.g., acetic acid). Purity is assessed using HPLC (≥95% purity threshold) and confirmed via melting point analysis . For reproducibility, document stoichiometric ratios, reflux times, and purification steps (e.g., recrystallization solvents).

    Q. How is this compound characterized structurally, and what analytical techniques are critical?

    • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, as demonstrated for structurally similar semicarbazides . Complement with 1^1H/13^13C NMR to confirm functional groups (e.g., NH peaks at δ 8–10 ppm) and FT-IR for carbonyl (C=O) stretching (~1650–1700 cm1^{-1}). Mass spectrometry (ESI-MS) validates molecular weight (±2 Da tolerance) .

    Q. What stability considerations are relevant for storing this compound?

    • Methodological Answer : Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) show degradation via hydrolysis. Store in airtight containers with desiccants (silica gel) and avoid prolonged light exposure. Monitor purity monthly via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

    Advanced Research Questions

    Q. How can computational methods predict the reactivity of this compound in novel reactions?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites. Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (e.g., ~5 eV for semicarbazides), correlating with nucleophilicity. Molecular docking studies predict binding affinities for biological targets (e.g., enzymes) .

    Q. What strategies resolve contradictions in reported biological activity data for semicarbazide derivatives?

    • Methodological Answer : Cross-validate assays (e.g., IC50_{50} in enzyme inhibition) using standardized protocols (e.g., NIH guidelines). Control variables: cell lines (HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3). Meta-analysis of literature identifies outliers due to impurity or assay interference .

    Q. How does steric hindrance from the benzyl and ethyl groups influence the compound’s supramolecular interactions?

    • Methodological Answer : SC-XRD data for analogues (e.g., 1-Benzoyl-4-(2-nitrophenyl)-semicarbazide) reveal intermolecular hydrogen bonds (N–H···O=C) and π-π stacking (3.5–4.0 Å spacing). Compare packing diagrams using Mercury software to assess lattice energy differences (~5–10 kJ/mol) .

    Q. What are the ethical and safety protocols for handling this compound in collaborative studies?

    • Methodological Answer : Follow OSHA guidelines for hydrazine derivatives: use fume hoods, nitrile gloves, and emergency eyewash stations. Document Material Safety Data Sheets (MSDS) for LD50_{50} data (oral rat: ~500 mg/kg estimated). Institutional Review Board (IRB) approval is mandatory for in vivo studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.